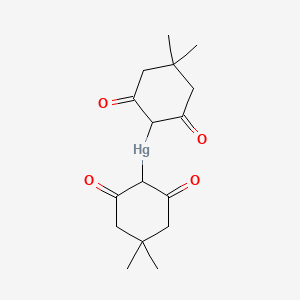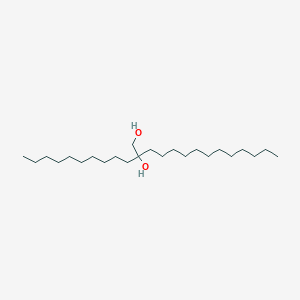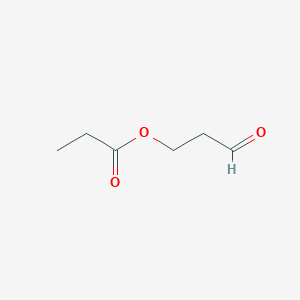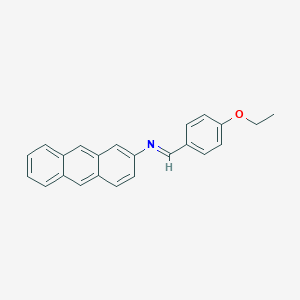
Bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury is an organomercury compound characterized by the presence of two 4,4-dimethyl-2,6-dioxocyclohexyl groups bonded to a central mercury atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury typically involves the reaction of 4,4-dimethyl-2,6-dioxocyclohexanone with a mercury(II) salt under controlled conditions. One common method involves the use of mercury(II) acetate in an organic solvent, such as methanol, to facilitate the formation of the desired organomercury compound. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the mercury(II) center to mercury(I) or elemental mercury.
Substitution: The organomercury compound can participate in substitution reactions where the 4,4-dimethyl-2,6-dioxocyclohexyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while reduction could produce elemental mercury. Substitution reactions result in the formation of new organomercury compounds with different ligands.
科学研究应用
Bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and as a tool for studying mercury toxicity.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury involves its interaction with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The mercury center can also interact with nucleophilic sites in DNA, potentially causing genotoxic effects. The pathways involved in these interactions are complex and depend on the specific biological context.
相似化合物的比较
Similar Compounds
Bis(4,4-dimethyl-2,6-dioxocyclohexyl)methane: A related compound with a central carbon atom instead of mercury.
Bis(4,4-dimethyl-2,6-dioxocyclohexyl)acetic acid: Contains an acetic acid group in place of the mercury center.
Uniqueness
Bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury is unique due to the presence of the mercury atom, which imparts distinct chemical properties and reactivity compared to its carbon-based analogs
属性
CAS 编号 |
64451-27-0 |
|---|---|
分子式 |
C16H22HgO4 |
分子量 |
478.93 g/mol |
IUPAC 名称 |
bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury |
InChI |
InChI=1S/2C8H11O2.Hg/c2*1-8(2)4-6(9)3-7(10)5-8;/h2*3H,4-5H2,1-2H3; |
InChI 键 |
RMNQTVCOMMKGRY-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)C(C(=O)C1)[Hg]C2C(=O)CC(CC2=O)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14505983.png)
![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)


phosphanium iodide](/img/structure/B14506012.png)
![(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one](/img/structure/B14506018.png)
![(6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-4-carboxylic acid](/img/structure/B14506026.png)
![1-{[2-(6-Chloropyridazin-3-yl)ethyl]amino}propan-2-ol](/img/structure/B14506029.png)
